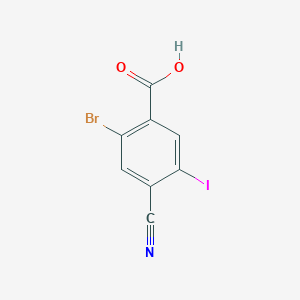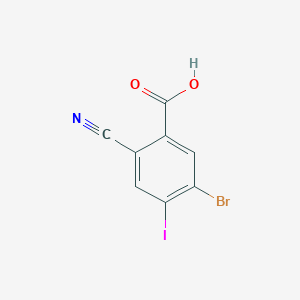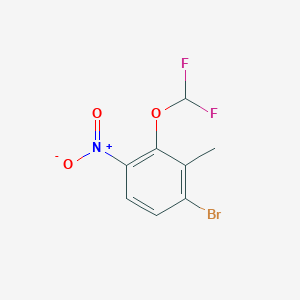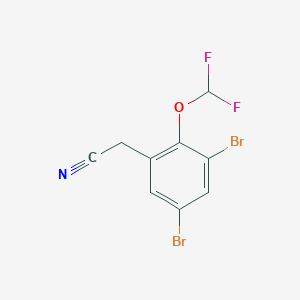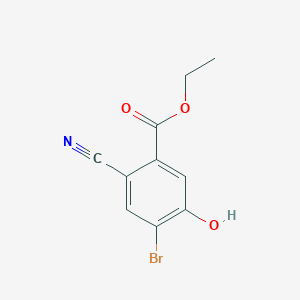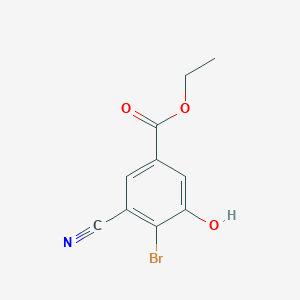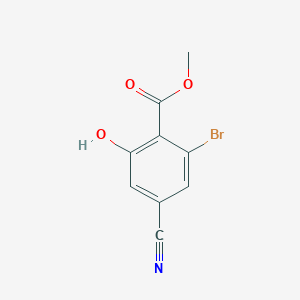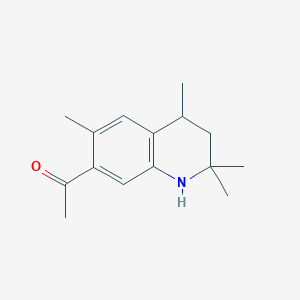
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Übersicht
Beschreibung
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (TMTHQE) is an organic compound that has been the subject of extensive research in recent years. It is a derivative of tetrahydroquinoline and is found in various natural products. TMTHQE has been found to possess a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Antitumor Evaluation
A study by Hanashalshahaby et al. (2019) explored the synthesis of novel methylene-tethered tetrahydroquinolines and their cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in antitumor applications (Hanashalshahaby et al., 2019).
Structural and Spectroscopic Studies
Murugavel et al. (2016) focused on the structural and vibrational spectroscopic studies of similar compounds, emphasizing their significance in the understanding of molecular structures and interactions (Murugavel et al., 2016).
Antituberculosis and Cytotoxicity Studies
Research by Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, demonstrating their potential use in antituberculosis treatments (Chitra et al., 2011).
Photolytic Studies
Nekipelova et al. (2002) investigated the photolysis of dihydroquinolines, providing insights into the photochemical reactions of these compounds, which could have implications in various scientific fields (Nekipelova et al., 2002).
Antioxidant and Anti-Diabetic Agents
Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and assessed their antioxidant and anti-diabetic properties, suggesting their potential therapeutic applications in these areas (Murugavel et al., 2017).
Synthetic Route Development
Wenpeng et al. (2014) described a new and practical synthetic route for the development of certain quinolin derivatives, which could be crucial for the streamlined synthesis of these compounds in scientific research (Wenpeng et al., 2014).
Antibacterial and Antifungal Activities
Kumar et al. (2017) synthesized a series of new arylsulfonamide-based quinolines and evaluated them for their antibacterial and antifungal activities, indicating their potential use in combating various infections (Kumar et al., 2017).
Wirkmechanismus
Target of Action
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as OTNE, is a synthetic ketone fragrance . It is primarily used as a fragrance ingredient in various products such as perfumes, laundry products, and cosmetics . The primary targets of this compound are the olfactory receptors in the nose, which detect the compound’s woody, slightly ambergris odor .
Mode of Action
The mode of action of this compound involves the interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in olfaction, or the sense of smell. The binding of the compound to olfactory receptors initiates a cascade of biochemical events leading to the generation of nerve impulses that are transmitted to the brain and interpreted as a specific smell .
Pharmacokinetics
Its distribution within the body would depend on its lipophilicity and other physicochemical properties .
Result of Action
The primary result of the action of this compound is the perception of its characteristic odor. This is a result of the compound’s interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other odorous compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .
Eigenschaften
IUPAC Name |
1-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-6-13-10(2)8-15(4,5)16-14(13)7-12(9)11(3)17/h6-7,10,16H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINDJFWJYDEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



